1,1'-Oxybis(6-azido-1,6-dideoxy-alpha-D-glucopyranose 2,3,4-triacetate)
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Overview
Description
1,1’-Oxybis(6-azido-1,6-dideoxy-alpha-D-glucopyranose 2,3,4-triacetate) is a complex organic compound that belongs to the class of azido sugars. This compound is characterized by the presence of azido groups attached to a glucopyranose ring, which is further modified by acetylation. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Oxybis(6-azido-1,6-dideoxy-alpha-D-glucopyranose 2,3,4-triacetate) typically involves multiple steps, starting from readily available sugar derivatives. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranose ring are protected using acetylation to form triacetate derivatives.
Introduction of Azido Groups: The protected sugar is then subjected to azidation reactions, where azido groups are introduced at specific positions on the glucopyranose ring.
Formation of the Oxybis Linkage: The final step involves the formation of the oxybis linkage, connecting two glucopyranose units through an oxygen bridge.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-Oxybis(6-azido-1,6-dideoxy-alpha-D-glucopyranose 2,3,4-triacetate) undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, reduced amine derivatives, and oxidized sugar derivatives.
Scientific Research Applications
1,1’-Oxybis(6-azido-1,6-dideoxy-alpha-D-glucopyranose 2,3,4-triacetate) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of carbohydrate-protein interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of 1,1’-Oxybis(6-azido-1,6-dideoxy-alpha-D-glucopyranose 2,3,4-triacetate) involves its interaction with specific molecular targets, such as enzymes or receptors. The azido groups can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various biochemical applications, including labeling and detection of biomolecules.
Comparison with Similar Compounds
Similar Compounds
1,1’-Oxybis(6-amino-1,6-dideoxy-alpha-D-glucopyranose 2,3,4-triacetate): Similar structure but with amino groups instead of azido groups.
1,1’-Oxybis(6-chloro-1,6-dideoxy-alpha-D-glucopyranose 2,3,4-triacetate): Contains chloro groups instead of azido groups.
1,1’-Oxybis(6-hydroxy-1,6-dideoxy-alpha-D-glucopyranose 2,3,4-triacetate): Hydroxyl groups replace the azido groups.
Uniqueness
1,1’-Oxybis(6-azido-1,6-dideoxy-alpha-D-glucopyranose 2,3,4-triacetate) is unique due to the presence of azido groups, which confer distinct reactivity and versatility in chemical synthesis and biochemical applications. The azido groups enable the compound to participate in click chemistry, making it valuable for various research and industrial purposes.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(azidomethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(azidomethyl)oxan-2-yl]oxyoxan-3-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O15/c1-9(31)37-17-15(7-27-29-25)43-23(21(41-13(5)35)19(17)39-11(3)33)45-24-22(42-14(6)36)20(40-12(4)34)18(38-10(2)32)16(44-24)8-28-30-26/h15-24H,7-8H2,1-6H3/t15-,16-,17-,18-,19+,20+,21-,22-,23-,24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOXHUUFWNGYEN-FXPCSOOLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)CN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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